N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring and a benzo[d][1,3]dioxole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 402.39 g/mol. The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its structure and properties.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as an imidazole derivative, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. These may include:
Technical details regarding specific reagents, conditions (temperature, pressure), and catalysts used in these reactions would require access to proprietary synthesis protocols or literature sources.
The molecular structure of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide can be represented using various chemical notation systems:
InChI=1S/C16H17F3N4O3S/c1-20-13(25)7-23-10(8-24)6-21-15(23)27-9-14(26)22-12-5-3-2-4-11(12)16(17,18)19/h2-6,24H,7-9H2,1H3,(H,20,25)(H,22,26)
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO
These notations provide insight into the connectivity and geometry of the molecule.
The compound's structural data indicates multiple functional groups that contribute to its reactivity and potential biological activity. The presence of hydroxymethyl and methylamino groups suggests possible interactions with biological targets.
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide may participate in various chemical reactions typical for compounds with thiol and amide functionalities:
Technical details regarding specific reaction conditions and outcomes would require experimental data from synthetic chemistry studies.
The mechanism of action for N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide may involve interactions with biological macromolecules such as proteins or nucleic acids.
Potential mechanisms include:
Data supporting these mechanisms would typically come from biochemical assays and molecular docking studies.
The physical properties of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide include:
Chemical properties may include:
Relevant data for these properties can often be found in chemical databases or through experimental studies.
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide has potential applications in several scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: